REACTION_CXSMILES
|
CCNC1N=C(Cl)N=C(NC(C)C)N=1.C[O-].[Na+].[CH3:18][O:19][C:20]1[N:25]=[C:24]([NH:26][CH:27]2[CH2:29][CH2:28]2)[N:23]=[C:22]([NH:30][CH:31](C)[CH3:32])[N:21]=1.ClC1N=C(NC2CC2)N=C(NC(C)C)N=1>CCCCCC>[CH3:18][O:19][C:20]1[N:25]=[C:24]([NH:26][CH:27]([CH3:29])[CH3:28])[N:23]=[C:22]([NH:30][CH2:31][CH3:32])[N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCNC1=NC(=NC(=N1)Cl)NC(C)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
13A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=N1)NC1CC1)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1CC1)NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=N1)NC(C)C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |